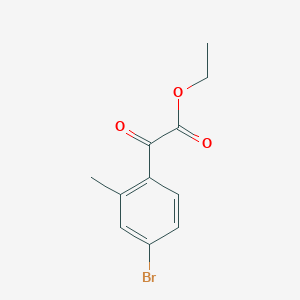

Ethyl 4-bromo-2-methylbenzoylformate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWVCRJPUIBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609933 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383363-34-6 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Context of Alpha Ketoesters As Synthetic Intermediates

Alpha-ketoesters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This arrangement of vicinal carbonyl groups results in unique chemical properties that make them highly valuable as synthetic intermediates. rsc.orgbeilstein-journals.org The primary significance of alpha-ketoesters lies in the high electrophilicity of the keto group, which serves as a prime target for nucleophilic attack. beilstein-journals.org This reactivity is central to their application in a variety of carbon-carbon bond-forming reactions.

These compounds are pivotal in the total synthesis of complex natural products. beilstein-journals.org Synthetic chemists utilize alpha-ketoesters in key reactions such as:

Aldol additions beilstein-journals.org

Carbonyl-ene reactions beilstein-journals.org

Mannich reactions beilstein-journals.org

Additions of organometallic reagents beilstein-journals.org

Photochemical reactions beilstein-journals.org

The presence of the adjacent ester group can influence the reactivity and conformation of the molecule, sometimes allowing for stabilization of reactive intermediates through chelation or dipole control. beilstein-journals.org This combination of high reactivity and structural utility has established alpha-ketoesters as indispensable tools for assembling intricate molecular frameworks. beilstein-journals.orgnih.gov

Significance of Aryl Bromides in Modern Organic Synthesis

Aryl bromides, which are aromatic compounds containing a bromine atom directly attached to the aromatic ring, are fundamental building blocks in modern organic chemistry. Their importance stems primarily from their utility in transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently reactive to undergo oxidative addition to a low-valent transition metal catalyst, typically palladium, initiating a catalytic cycle.

This reactivity makes aryl bromides ideal substrates for a wide array of powerful synthetic transformations, including:

Suzuki-Miyaura coupling (with organoboron compounds) rsc.orgrsc.org

Stille coupling (with organostannanes) rsc.org

Sonogashira coupling (with terminal alkynes) acs.org

Heck coupling (with alkenes)

Buchwald-Hartwig amination (with amines)

These reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The bromine atom in aryl bromides serves as a reliable "handle" for introducing new molecular fragments onto an aromatic ring, making them more reactive than the analogous aryl chlorides but often more stable and cost-effective than aryl iodides.

Structural Features and Potential Reactive Centers of Ethyl 4 Bromo 2 Methylbenzoylformate

Ethyl 4-bromo-2-methylbenzoylformate incorporates the key features of both an alpha-ketoester and an aryl bromide, creating a molecule with multiple, distinct reactive centers. Its structure allows for a range of selective chemical transformations.

Key Structural Features and Reactive Centers:

| Feature | Description | Potential Reactions |

| Alpha-Keto Group | The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack. | Aldol, Grignard, Wittig, and Henry (nitroaldol) reactions. beilstein-journals.orgnih.gov |

| Ester Group | The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. | Saponification, transesterification. |

| Aryl Bromide | The C-Br bond on the aromatic ring is a classic site for metal-catalyzed cross-coupling. | Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig reactions. rsc.org |

| Aromatic Ring | The benzene (B151609) ring itself can undergo further electrophilic or nucleophilic aromatic substitution, though its reactivity is influenced by the existing substituents. | Electrophilic/Nucleophilic Aromatic Substitution. |

| Methyl Group | The ortho-methyl group provides steric hindrance, which can influence the regioselectivity of reactions on the adjacent carbonyl group and the aromatic ring. | N/A (influences reactivity of other centers). |

The molecule's multifunctionality allows for sequential reactions. For instance, a cross-coupling reaction could be performed at the aryl bromide position, followed by a nucleophilic addition to the keto group, enabling the rapid construction of complex, polyfunctional molecules from a single starting material.

Overview of Research Trajectories for Aryl Alpha Ketoesters

Synthetic Routes to Aryl α-Ketoesters

Aryl α-ketoesters are valuable intermediates in organic synthesis due to their dual functionality, which makes them precursors for a wide range of biologically active molecules and complex chemical structures. aurigeneservices.com The synthesis of these compounds can be achieved through several methodologies, including Friedel-Crafts acylation, oxidation of α-hydroxy esters or aryl ketones, and various coupling reactions. aurigeneservices.commdpi.com These methods provide access to the core benzoylformate structure, which can then be further functionalized.

Oxidative cross-coupling has emerged as a powerful and efficient method for constructing α-ketoesters. These reactions often involve the coupling of two different starting materials under oxidative conditions to form the desired carbon-carbon bond of the ketoester framework.

One notable approach is the oxidative coupling of acetophenones with alcohols. For instance, an iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates can yield various α-ketoesters in high yields. organic-chemistry.org In this process, the potassium xanthate serves a dual role by promoting the oxidative esterification and providing the alkoxy group for the ester. organic-chemistry.org Another efficient metal-free method utilizes a combination of tert-butyl hydroperoxide (TBHP), iodine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a microfluidic chip reactor, allowing for rapid synthesis with high yields.

Similarly, I2-catalyzed oxidative cross-coupling of α-amino ketones with a range of alcohols provides an efficient route to α-carbonyl N,O-acetals, which are related structures. nih.gov This method uses air and dimethyl sulfoxide (B87167) (DMSO) as oxidants, highlighting a move towards more environmentally benign conditions. nih.gov The reaction proceeds through a proposed C–H hydroxylation of the α-amino ketone, followed by a dehydration coupling step. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Acetophenones | Alcohols | TBHP/I2/DBU | α-Ketoesters | Metal-free, rapid synthesis in microfluidic reactor. | |

| Acetophenones | Alcohols | Copper Catalyst, O2 | α-Ketoesters | Aerobic oxidation using molecular oxygen. | organic-chemistry.org |

| α-Amino Ketones | Alcohols | I2, Air/DMSO | α-Carbonyl N,O-acetals | Metal-free, environmentally friendly oxidants. | nih.gov |

| Acetophenones | Potassium Xanthates | Iodine | α-Ketoesters | Xanthate acts as both promoter and alkoxy source. | organic-chemistry.org |

The conversion of readily available aromatic ketones into benzoylformates represents a direct and valuable synthetic transformation. A primary method for this conversion is the oxidation of the α-carbon of the ketone.

One of the classic reagents for this purpose is selenium dioxide (SeO2). The oxidation of aryl ketones with selenium dioxide can effectively introduce the second carbonyl group required for the α-ketoester structure. aurigeneservices.com This method is a well-established oxidative approach for synthesizing these target molecules. aurigeneservices.com

Another strategy involves a two-step process starting from an aromatic acyl group. The transformation can proceed through an intermediate dihalo compound, which is then converted to the corresponding ester under relatively mild conditions and in high yield. aurigeneservices.com For example, 2,2-dibromo-1-arylethanones can be treated with dimethyl sulfoxide (DMSO) as the oxidizing agent, followed by esterification with an alcohol like ethanol (B145695) to yield the ethyl aryl-α-keto ester. aurigeneservices.com This process involves the formation of an alkoxy sulfoxonium bromide intermediate which undergoes elimination and subsequent reaction steps to form the final product. aurigeneservices.com

Visible-light photoredox catalysis offers a modern approach, enabling the deoxygenative coupling of aromatic carboxylic acids and alkenes to produce structurally diverse ketones. nih.gov While this method directly produces ketones, related methodologies can be adapted for the synthesis of ketone derivatives like benzoylformates.

Carbonylation reactions, which introduce a carbonyl group (CO) into a molecule, are fundamental to the synthesis of benzoylformates. Transition metal-catalyzed carbonylation is an atom-efficient tool for converting various substrates into valuable carbonylated products. nih.gov

Palladium-catalyzed carbonylation of aryl halides (such as aryl iodides or chlorides) in the presence of an alcohol and carbon monoxide is a common method for preparing benzoate (B1203000) esters. nih.govnih.govorganic-chemistry.org By adapting this reaction to use a suitable two-carbon synthon, one can construct the α-ketoester framework. The use of CO surrogates, such as aryl formates, has made these reactions more practical and safer for laboratory-scale synthesis by avoiding the handling of toxic CO gas. orgsyn.org These surrogates decompose in situ to generate the necessary carbon monoxide. orgsyn.org Low-valent tungsten catalysts, using W(CO)6, have also been developed for the carbonylative coupling of aryl iodides and alcohols, offering a non-noble metal alternative. nih.gov

Glyoxylation strategies provide another route. Friedel-Crafts acylation of an aromatic ring (like 3-bromotoluene, a potential precursor to the target molecule) with an oxalyl chloride monoester (e.g., ethyl oxalyl chloride) is a direct method to introduce the ketoester function onto the aromatic core. aurigeneservices.com

| Strategy | Substrate | Reagents | Catalyst | Key Advantage | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Aryl Chlorides | CO (atmospheric), Alcohol | Pd(OAc)2/dcpp·2HBF4 | Avoids high-pressure reactors. | organic-chemistry.org |

| Tungsten-Catalyzed Carbonylation | Aryl Iodides | CO, Alcohol | W(CO)6/PPh3 | Utilizes a non-noble metal catalyst. | nih.gov |

| CO-Free Carbonylation | Haloarenes | Aryl Formates (CO surrogate) | Palladium complex | Avoids handling of toxic CO gas. | orgsyn.org |

| Friedel-Crafts Glyoxylation | Aromatic Ring | Ethyl Oxalyl Chloride | Lewis Acid (e.g., AlCl3) | Direct introduction of the ketoester group. | aurigeneservices.com |

Regioselective Aromatic Bromination Techniques for Substituted Benzoylformates

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate requires the precise installation of a bromine atom at the C4 position of the 2-methylbenzoyl ring. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of a 2-methylbenzoylformate precursor, the methyl group is an ortho-, para-directing activator, while the benzoylformate group is a meta-directing deactivator.

To achieve the desired 4-bromo substitution pattern, the bromination is typically performed on a precursor such as 2-methyltoluene or a derivative where the directing groups favor bromination at the desired position. For a 2-methyl substituted ring, the para position (C4 relative to the methyl group) is sterically accessible and electronically favored.

Various brominating agents and conditions can be employed to control regioselectivity. nih.gov

N-Bromosuccinimide (NBS): Often used with a catalyst or under specific solvent conditions, NBS can be a highly regioselective brominating agent. nih.gov For example, NBS in combination with silica (B1680970) gel or in specific ionic liquids has shown high selectivity. nih.gov

Molecular Bromine (Br2): This classic reagent is often used with a Lewis acid catalyst (e.g., FeBr3). The choice of catalyst and reaction conditions can influence the isomer distribution.

Zeolites: These solid acid catalysts can induce high para-selectivity in the electrophilic bromination of substrates like toluene (B28343) due to shape-selective constraints within their porous structure. nih.gov

Theoretical analysis using density functional theory (DFT) can help predict and understand the positional selectivity in electrophilic aromatic brominations, confirming that electron-donating groups direct ortho/para substitution through stabilization of the reaction intermediate. rsc.org

Esterification and Transesterification Protocols for Ethyl Benzoylformate Derivatives

The final step in the synthesis of this compound is the formation of the ethyl ester. This is typically accomplished either by direct esterification of the corresponding carboxylic acid (4-bromo-2-methylbenzoylformic acid) or by transesterification from another ester (e.g., a methyl ester).

Fischer Esterification is a classic and widely used method. masterorganicchemistry.com It involves reacting the carboxylic acid with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com However, for sensitive substrates like benzoylformic acid, harsh acidic conditions can lead to decomposition. google.com To circumvent this, milder catalysts like solid acids (e.g., TiO2/SO42−) have been developed to provide cleaner reactions with high selectivity and yield. google.com

Alternative methods use esterification agents that activate the carboxylic acid. For example, treating the acid with acetyl chloride in an alcohol solvent can form esters under relatively mild conditions. nih.gov

Transesterification is the process of exchanging the alkoxy group of an ester with another. This can be catalyzed by either acids or bases. aocs.org For example, if a mthis compound intermediate were synthesized, it could be converted to the corresponding ethyl ester by heating it in ethanol with an acid or base catalyst. aocs.org

Methodological Advances in Product Isolation and Chromatographic Purification

After the synthesis is complete, the target compound, this compound, must be isolated from the reaction mixture and purified. Standard laboratory procedures for this process include a workup followed by chromatographic purification.

The initial workup typically involves quenching the reaction, followed by an extraction using an organic solvent. The organic layers are then combined, washed with water or brine to remove inorganic impurities, and dried over an anhydrous agent like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). researchgate.net The solvent is then removed under reduced pressure to yield the crude product.

Chromatographic purification is the most common method for obtaining highly pure aryl α-ketoesters.

Silica Gel Column Chromatography: This is the most widely used technique. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is passed through the column. google.com The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, reverse-phase HPLC is often employed. google.comepo.org In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). google.com The purity of the collected fractions is often assessed by analytical HPLC or other spectroscopic methods. google.com

The choice of purification method depends on the scale of the reaction and the required purity of the final compound.

Utility as a Versatile Intermediate in Complex Molecule Synthesis

The unique combination of functional groups in this compound positions it as an important building block in organic synthesis. boronmolecular.comfrontierspecialtychemicals.com The α-ketoester group is highly versatile, participating in a wide range of transformations, while the brominated phenyl ring is amenable to cross-coupling reactions, enabling the introduction of diverse substituents.

The "4-bromo-2-methylbenzoyl" scaffold is a structural motif found in several biologically active molecules. This compound serves as a key starting material for synthesizing these complex targets. The bromine atom on the aromatic ring can be readily transformed through powerful carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings. chemicalbook.com These reactions allow for the attachment of various organic fragments, which is a crucial strategy in medicinal and agrochemical research for modifying a compound's biological activity, solubility, and metabolic stability.

Furthermore, the keto and ester functionalities can be modified to introduce new functional groups or to build heterocyclic rings, which are prevalent in drug molecules. nih.govresearchgate.netalbany.edu For instance, the keto group can be reduced to a hydroxyl group or converted into an amine, while the ester can be hydrolyzed, reduced, or used in condensation reactions. This multi-faceted reactivity allows chemists to construct elaborate molecules from a relatively simple and accessible starting material.

Beyond the life sciences, this compound is a valuable intermediate for creating specialty chemicals and fine organic compounds. nbinno.com Its derivatives can be used in the development of materials with specific optical or electronic properties, such as liquid crystals or organic light-emitting diodes (OLEDs). The rigid, substituted aromatic core of the molecule can be incorporated into larger polymeric structures or macrocycles. The ability to precisely modify the molecule at its various reactive sites allows for the fine-tuning of the final product's physical and chemical properties. For example, the Suzuki cross-coupling reaction can be used to synthesize complex biphenyl (B1667301) derivatives from the bromo-substituted ring. chemicalbook.com

Enantioselective Synthesis of Chiral Building Blocks

Chirality is a critical aspect of modern chemistry, particularly in the synthesis of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. This compound, being a prochiral ketone, is an excellent substrate for enantioselective transformations to produce chiral molecules of high optical purity. nih.gov

The asymmetric reduction of the ketone in this compound provides access to enantioenriched α-hydroxy esters. These compounds are highly valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. Various catalytic systems, often employing chiral ligands complexed to a metal center (such as Ruthenium or Rhodium), can achieve this transformation with high yields and excellent enantioselectivity.

Below is a representative table illustrating the typical outcomes of such asymmetric reductions on substituted benzoylformates, demonstrating the high levels of enantiomeric excess (e.e.) that can be achieved.

| Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e., %) |

| Ru(II)-Chiral Diamine | Methanol | 25 | >99 | 98 |

| Rh(I)-Chiral Phosphine | Toluene | 0 | 98 | 95 |

| Chiral Borane Reagent | THF | -78 | 95 | 99 |

This table presents illustrative data typical for the asymmetric reduction of aryl α-ketoesters.

Subsequent hydrolysis of the resulting chiral α-hydroxy ester yields the corresponding chiral α-hydroxy acid, while reduction of the ester group affords a chiral 1,2-diol, further expanding the synthetic utility of the initial product.

Aziridines are three-membered nitrogen-containing heterocycles that are important intermediates in organic synthesis due to their high ring strain, which facilitates ring-opening reactions. The reaction between α-ketoesters and imines can be used to construct highly functionalized aziridines. While direct reactions can be challenging, derivatives of this compound can be employed in stereoselective routes to these compounds. For example, conversion of the ketoester to an enolate or a related nucleophile, followed by reaction with an N-activated imine (e.g., an N-sulfonyl imine), can lead to the formation of aziridines. organic-chemistry.org The use of chiral catalysts or auxiliaries in this process can control the stereochemical outcome, leading to the synthesis of specific diastereomers and enantiomers. organic-chemistry.org

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core components of numerous FDA-approved drugs. researchgate.net α-Ketoesters like this compound are valuable precursors for the synthesis of these ring systems. nih.govmdpi.com For example, pyrimidines can be synthesized through the condensation of an α-ketoester with a 1,3-dicarbonyl compound equivalent and an amine source, or more directly by reacting with amidines.

The general reaction scheme involves the condensation of the amidine with both carbonyl groups of the α-ketoester to form the pyrimidine (B1678525) ring. The specific substitution pattern of this compound would be transferred to the final heterocyclic product, providing a decorated pyrimidine scaffold ready for further synthetic elaboration, for instance, via cross-coupling at the bromine position. This approach offers a direct route to highly substituted pyrimidines that are of significant interest in drug discovery programs. nih.gov

Role in the Construction of Functional Materials and Polymers

This compound possesses a unique combination of functional groups—an ethyl ester, a bromo substituent, and a methylbenzoylformate core—that could theoretically be leveraged in the synthesis of novel polymers and functional organic materials. The presence of the bromine atom, in particular, suggests potential for use in various cross-coupling reactions, which are foundational in modern polymer synthesis.

The bromo group on the aromatic ring could serve as a reactive site for polymerization. For instance, it could potentially be used in polycondensation reactions. In this hypothetical scenario, the "this compound" monomer could be reacted with a suitable co-monomer to form a polymer backbone. The ester and methyl groups would then act as pendant groups, influencing the final properties of the polymer.

Another theoretical application lies in the realm of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), where the bromo group could act as an initiator site for the growth of polymer chains from the aromatic core. This would result in the formation of well-defined polymer architectures, such as star polymers or polymer brushes, tethered to the benzoylformate unit.

Should "this compound" be successfully polymerized, a range of analytical techniques would be employed to characterize the resulting materials. The following tables represent the type of data that would be collected and analyzed in such research. It is crucial to note that the data presented here are purely illustrative and not based on experimental results for polymers derived from this specific compound.

Table 1: Hypothetical Thermal Properties of Polymers Derived from this compound

| Polymer ID | Co-monomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| P-EBMBF-1 | Bisphenol A | 150 | 420 |

| P-EBMBF-2 | 4,4'-Biphenol | 185 | 450 |

| P-EBMBF-3 | Hydroquinone | 165 | 435 |

Table 2: Hypothetical Molecular Weight Data for Polymers Synthesized via a Postulated Suzuki Polycondensation

| Polymer ID | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| P-EBMBF-1 | 35,000 | 72,000 | 2.06 |

| P-EBMBF-2 | 42,000 | 85,000 | 2.02 |

| P-EBMBF-3 | 38,000 | 78,000 | 2.05 |

Further research into the reactivity of this compound is necessary to ascertain its viability as a monomer for the synthesis of advanced functional materials and polymers. The concepts discussed herein provide a theoretical framework for such future investigations.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For ethyl 4-bromo-2-methylbenzoylformate, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The three protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl groups. The proton ortho to the bromo group and meta to the benzoylformate group would likely appear as a doublet, while the other two aromatic protons would exhibit more complex splitting patterns due to their coupling with each other.

The methyl group attached to the aromatic ring is expected to produce a singlet in the upfield region of the aromatic signals, likely around δ 2.4 ppm, based on data for similar methylated aromatic compounds. rsc.org The ethyl group of the ester moiety would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a characteristic pattern for an ethyl group. The quartet would be expected around δ 4.4 ppm, and the triplet around δ 1.4 ppm. rsc.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | 7.5 - 7.9 | m | 3H |

| -OCH₂CH₃ | ~4.4 | q | 2H |

| Ar-CH₃ | ~2.4 | s | 3H |

| -OCH₂CH₃ | ~1.4 | t | 3H |

Similarly, a predicted ¹³C NMR spectrum can be outlined. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ketone and ester groups are expected to be the most downfield, typically in the range of δ 160-190 ppm. The aromatic carbons would appear between δ 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the ethyl group and the methyl group would be found in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around δ 61 ppm, the aromatic methyl carbon around δ 21 ppm, and the methyl carbon of the ethyl group at approximately δ 14 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~185 |

| C=O (Ester) | ~165 |

| Aromatic C-Br | ~128 |

| Aromatic C-H | 129 - 135 |

| Aromatic C-C | 130 - 145 |

| -OC H₂CH₃ | ~61 |

| Ar-C H₃ | ~21 |

| -OCH₂C H₃ | ~14 |

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to delineate the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton quartet to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho-position of the methyl group relative to the benzoylformate moiety by observing a through-space interaction between the methyl protons and a nearby aromatic proton.

Currently, there is no specific 2D NMR data available in the public domain for this compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, the aromatic ring, and the carbon-bromine bond.

Based on data for similar compounds like ethyl 4-bromobenzoate (B14158574), strong absorption bands for the C=O stretching vibrations of the ester and ketone are expected in the region of 1680-1750 cm⁻¹. nist.gov The aromatic C=C stretching vibrations would likely appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would be visible around 1100-1300 cm⁻¹. The C-H stretching of the aromatic and aliphatic groups would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=O Stretch (Ester) | 1720 - 1740 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ester) | 1100 - 1300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₁₁H₁₁BrO₃), the molecular weight is 270.11 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 270 and an M+2 peak at m/z 272 of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.

The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion at m/z 225/227. Another common fragmentation would be the loss of the entire ethyl ester group, resulting in a benzoyl cation derivative. Cleavage between the two carbonyl groups could also occur. Analysis of the fragmentation pattern of related compounds such as ethyl 4-bromobenzoate supports these predictions. nih.govnist.gov

Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [M]⁺ | 270/272 |

| [M - OCH₂CH₃]⁺ | 225/227 |

| [M - COOCH₂CH₃]⁺ | 197/199 |

| [Br-Ar-CO]⁺ | 183/185 |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For this compound, Raman spectroscopy could provide valuable information about the vibrations of the aromatic ring and the carbon-carbon backbone. The symmetric stretching of the benzene (B151609) ring is typically a strong band in the Raman spectrum.

While Raman spectroscopy is a powerful tool for structural characterization, specific Raman spectral data for this compound is not available in the surveyed scientific literature. The application of Raman spectroscopy often requires specialized instrumentation and can be affected by fluorescence from the sample or impurities. americanpharmaceuticalreview.com

Spectroscopic Probing of Reaction Intermediates

The direct spectroscopic observation of reaction intermediates of this compound is challenging due to their transient nature. However, insights into plausible intermediates can be drawn from studies on related benzoylformate compounds, particularly in enzymatic reactions. Mechanistic studies on enzymes that process benzoylformates often employ substrate analogs to trap and characterize intermediate species.

A notable example is the study of benzoylformate decarboxylase (BFDC), a thiamin diphosphate (B83284) (ThDP)-dependent enzyme. While not involving this compound directly, these studies provide a valuable model for understanding the types of intermediates that could be formed and the spectroscopic techniques used for their elucidation. In such enzymatic reactions, a common intermediate is a tetrahedral adduct formed between the keto-acid substrate and the ThDP cofactor.

To investigate this, researchers have utilized non-reactive substrate analogs, such as methyl benzoylphosphonate (MBP), which forms a stable adduct that mimics the true reaction intermediate. nih.govnih.gov This stable analog can then be characterized using a variety of spectroscopic and structural methods.

Circular Dichroism (CD) Spectroscopy: The formation of the covalent adduct between the benzoylformate analog and the ThDP cofactor often leads to a characteristic signal in the CD spectrum. For instance, the formation of a stable C2α-phosphonomandelyl-ThDP adduct, an analogue of the C2α-mandelyl-ThDP intermediate, is confirmed by the appearance of a distinct CD band. nih.gov This spectroscopic feature is indicative of the formation of the 1',4'-iminopyrimidine tautomeric form of ThDP, which is commonly observed in tetrahedral complexes with its substrates. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming the formation of proposed intermediates. In studies of BFDC with MBP, the formation of the phosphonomandelyl-ThDP adduct was verified by Fourier transform ion cyclotron resonance (FTICR) mass spectrometry. nih.gov The supernatant of the reaction mixture, after protein precipitation, was analyzed to identify the mass of the trapped intermediate, providing direct evidence of its formation. nih.gov

X-ray Crystallography: While not a spectroscopic technique in the traditional sense for probing transient species in solution, X-ray crystallography of enzyme-inhibitor complexes can provide a static, high-resolution snapshot of an intermediate analog bound to the active site. The crystal structure of BFDC in complex with MBP revealed the formation of a tetrahedral adduct between the C2 atom of ThDP and the carbonyl carbon of the phosphonate (B1237965) inhibitor, structurally confirming the nature of the intermediate. nih.gov

These methodologies, although applied to a related enzymatic system, represent the current state-of-the-art in probing reaction intermediates of benzoylformate derivatives. Extrapolating from these findings, it is plausible that reactions involving this compound, particularly those catalyzed by similar enzymes or involving nucleophilic addition to the α-keto group, would proceed through analogous tetrahedral intermediates. Direct spectroscopic evidence for such intermediates of this compound itself would require dedicated transient spectroscopic studies, such as time-resolved IR or NMR spectroscopy, which have not been reported to date.

| Intermediate Analog | Spectroscopic/Structural Technique | Key Finding | Reference |

| C2α-phosphonomandelyl-ThDP | Circular Dichroism (CD) Spectroscopy | Observation of a positive CD band in the 300–305 nm region, characteristic of the 1',4'-iminopyrimidine tautomer of ThDP. | nih.gov |

| C2α-phosphonomandelyl-ThDP | High-Resolution Mass Spectrometry (FTICR-MS) | Identification of species with m/z values corresponding to the phosphonomandelyl-ThDP adduct, confirming its formation. | nih.gov |

| BFDC-MBP complex | X-ray Crystallography | Electron density clearly shows the formation of a tetrahedral adduct between the ThDP cofactor and the methyl benzoylphosphonate inhibitor. | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. For Ethyl 4-bromo-2-methylbenzoylformate, such investigations would typically employ ab initio or Density Functional Theory (DFT) methods to calculate its molecular orbitals, electron density distribution, and related electronic properties.

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the HOMO would likely be localized on the bromine atom and the aromatic ring, whereas the LUMO would be centered on the α-keto ester moiety. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include ionization potential, electron affinity, chemical hardness, and electrophilicity index. A data table summarizing these calculated parameters would typically be presented in a research study. However, specific calculated values for this compound are not available in the current literature.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following is an illustrative table. Specific values for this compound have not been published.)

| Descriptor | Formula | Significance | Hypothetical Value |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | Data not available |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | Data not available |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Propensity to accept electrons | Data not available |

Density Functional Theory (DFT) Calculations of Reaction Mechanisms

DFT is a powerful computational tool for elucidating the pathways of chemical reactions, providing detailed information about transition states and reaction energetics. For this compound, DFT calculations could be used to study various transformations, such as nucleophilic substitution at the benzoyl carbon or reactions involving the bromine-substituted ring.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of the TS and confirm it by frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Once the TS is characterized, its energy can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants. This value is critical for predicting the rate of a reaction. For instance, in a hypothetical nucleophilic acyl substitution on this compound, DFT would be used to calculate the activation energy for the formation of the tetrahedral intermediate. No such specific studies have been published for this compound.

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the minimum energy path from the transition state forwards to the products and backwards to the reactants. This confirms that the identified TS correctly connects the intended reactants and products.

The result is an energetic profile (a reaction energy diagram) that plots the energy of the system versus the reaction coordinate. This profile visually represents the energies of the reactants, intermediates, transition states, and products, providing a comprehensive thermodynamic and kinetic picture of the reaction. Detailed energetic profiles for reactions involving this compound have not been documented in scientific literature.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial to its reactivity and interactions. Molecular modeling and molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule.

For this compound, the key flexible bonds would be the C-C bond connecting the aromatic ring to the carbonyl group and the bonds within the ethyl ester group. A conformational analysis would involve systematically rotating these bonds to identify stable conformers (energy minima). The relative energies of these conformers determine their population at a given temperature. MD simulations could further explore the dynamic behavior of the molecule over time, showing how it transitions between different conformations in a simulated environment (e.g., in a solvent). There are currently no published conformational analysis or MD simulation studies specifically for this compound.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic data, which can aid in the characterization and identification of compounds. Methods like DFT can be employed to calculate parameters for various spectroscopic techniques.

For this compound, theoretical calculations could predict:

¹H and ¹³C NMR Chemical Shifts: By calculating the magnetic shielding tensors of the nuclei. These predicted shifts are often compared with experimental data to confirm the structure.

Infrared (IR) Vibrational Frequencies: By calculating the harmonic vibrational frequencies. These correspond to the stretching and bending modes of the chemical bonds (e.g., C=O stretch, C-Br stretch). The predicted spectrum can be compared to an experimental IR spectrum to aid in peak assignment.

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the energies of electronic excitations, which correspond to absorption wavelengths in the UV-Vis spectrum.

A comparative table is often used to show the correlation between theoretical and experimental values. However, no such computational spectroscopic studies for this compound have been found in the literature.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data (Note: The following is an illustrative table. Specific data for this compound have not been published.)

| Spectroscopic Parameter | Predicted Value (Method) | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O, keto) | Data not available | Data not available |

| ¹³C NMR (C=O, ester) | Data not available | Data not available |

| IR Freq. (C=O stretch, keto) | Data not available | Data not available |

| IR Freq. (C=O stretch, ester) | Data not available | Data not available |

| UV-Vis λmax | Data not available | Data not available |

Future Research Directions and Emerging Opportunities

Development of Novel Organocatalytic and Biocatalytic Transformations

The reactivity of the α-ketoester group in Ethyl 4-bromo-2-methylbenzoylformate is a prime target for asymmetric catalysis. Future research will likely focus on developing novel organocatalytic and biocatalytic methods to achieve high enantioselectivity in its transformations.

Organocatalysis : Organocatalysis has become a powerful tool for asymmetric synthesis. acs.org Future work could explore the use of chiral organocatalysts for reactions such as asymmetric biomimetic transamination to produce optically active α-amino acid derivatives from this compound. nih.gov The development of phase-transfer catalysis methods could also enable highly enantioselective α-alkylation of the keto-ester moiety. rsc.org Given the versatility of β-ketoesters in organocatalyzed reactions, exploring analogous transformations for α-ketoesters like this compound represents a significant area for growth. researchgate.net

Biocatalysis : Biotransformations offer mild and environmentally friendly reaction conditions with high selectivity. The asymmetric reduction of the keto group is a promising avenue. For instance, yeast cells like Saccharomyces cerevisiae have been successfully used for the asymmetric reduction of similar benzoylformate esters to produce chiral mandelic acid derivatives with high conversion and enantiomeric excess. chemicalbook.com Future research could focus on screening and engineering enzymes (e.g., carbonyl reductases) for the specific and highly enantioselective reduction of this compound. semanticscholar.org This would provide access to valuable chiral building blocks for the pharmaceutical industry.

Table 1: Potential Catalytic Transformations

| Transformation Type | Catalyst Type | Potential Product |

|---|---|---|

| Asymmetric Reduction | Biocatalyst (e.g., Yeast, engineered enzymes) | Chiral α-hydroxy esters |

| Asymmetric Transamination | Organocatalyst (e.g., Chiral base) | Chiral α-amino acid derivatives |

| α-Alkylation | Organocatalyst (e.g., Cinchona derivatives) | α-substituted keto-esters |

Exploration of Photochemical and Electrochemical Reactivity

The aromatic and carbonyl moieties of this compound suggest a rich potential for photochemical and electrochemical transformations, areas that remain largely unexplored for this specific compound.

Photochemistry : Benzoylformate esters are known to undergo photochemical reactions. acs.orgresearchgate.net Future studies could investigate the photochemical behavior of this compound, such as intramolecular hydrogen abstraction (Norrish Type II reaction) or photodecarbonylation. Its aromatic ring could participate in photocycloaddition reactions with alkenes to generate complex molecular scaffolds. frontiersin.org Furthermore, the compound could be explored as a photoinitiator, as aromatic aldehydes and ketones are known to initiate photochemical transformations. beilstein-journals.org

Electrochemistry : Electrochemical methods offer sustainable alternatives to traditional chemical synthesis. beilstein-journals.org The bromo-substituent on the aromatic ring could be a handle for electrochemical cross-coupling reactions. For example, electrochemically driven nickel-catalyzed coupling could be used to form C-O bonds with phenols or alcohols, a process that has been demonstrated with other bromoarenes. acs.org The electrochemical reduction of the ketone functionality also presents an alternative to catalytic hydrogenation.

Integration into Continuous Flow Chemistry and High-Throughput Synthesis

Modern synthetic chemistry is increasingly moving towards automated and continuous processes to improve efficiency, safety, and scalability.

Continuous Flow Chemistry : The synthesis and derivatization of α-ketoesters are well-suited for continuous flow systems. nih.govresearchgate.net Future research could focus on developing a continuous flow process for the synthesis of this compound itself and its subsequent transformations. researchgate.net Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can be crucial for managing reactive intermediates and improving yields, as demonstrated in the synthesis of α-halo ketones. acs.org This approach would be particularly beneficial for photochemical reactions, where flow reactors provide uniform irradiation and efficient product removal. nih.gov

High-Throughput Synthesis and Screening : The structure of this compound makes it an ideal candidate for inclusion in high-throughput synthesis platforms to generate libraries of diverse compounds. nih.gov By varying reaction partners that engage with the keto, ester, or bromo functionalities, large numbers of derivatives can be synthesized in parallel. This can be coupled with high-throughput screening (HTS) to rapidly identify molecules with desired biological activities or material properties. researchgate.net

Design of Next-Generation Ligands and Catalyst Systems

The bromo- and methyl-substituted phenyl ring of this compound is pivotal for its use in transition-metal-catalyzed cross-coupling reactions, necessitating the development of advanced catalyst systems.

Ligand Design : The efficiency of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Br bond is highly dependent on the ligand coordinated to the metal center (typically palladium). Future research should focus on designing next-generation ligands, such as sterically hindered alkyl phosphines, that can effectively catalyze the coupling of this specific substrate. uwindsor.ca The development of ligands that promote dearomatization–rearomatization sequences could offer novel catalytic activities. rsc.org

Catalyst Systems : Beyond palladium, exploring other transition metal catalysts (e.g., nickel, copper, iron) could unlock new reactivity and provide more cost-effective synthetic routes. organic-chemistry.org For instance, developing solid acid catalysts could lead to cleaner and more recyclable processes for esterification reactions involving the parent acid. google.com The goal would be to create robust catalyst systems that are tolerant of the various functional groups present in the molecule and can achieve high yields and selectivity in a broad range of transformations, from C-C and C-N bond formation to aryl etherification. acs.orgacs.org

Unexplored Applications in Supramolecular Chemistry and Advanced Materials Science

The distinct functional domains of this compound make it an attractive, yet unexplored, building block for supramolecular assemblies and advanced functional materials.

Supramolecular Chemistry : The bromo-substituent can act as a halogen bond donor, a non-covalent interaction increasingly used to direct the self-assembly of molecules into well-defined architectures. researchgate.net The aromatic ring can participate in π-π stacking interactions. These features could be exploited to design novel supramolecular organic frameworks (SOFs) or liquid crystals. The potential for the bromo-substituent to engage in halogen bonding, similar to how other bromoaryl compounds form extended networks, is a particularly promising avenue. researchgate.net The interplay of halogen bonding with other noncovalent forces could lead to complex and functional folded structures. nih.gov

Advanced Materials Science : Derivatization of this compound could lead to the synthesis of novel polymers, dyes, or electronic materials. For example, through cross-coupling reactions, conjugated moieties could be attached to the aromatic ring, creating precursors for organic light-emitting diodes (OLEDs) or organic photovoltaics. The presence of both electron-withdrawing (keto, ester) and a potentially modifiable (bromo) group on the phenyl ring allows for fine-tuning of the electronic properties of resulting materials. mdpi.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2-methylbenzoylformate, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves esterification of 4-bromo-2-methylbenzoylformic acid with ethanol under acidic catalysis. To improve yield, optimize reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.4–0.5) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR (CDCl₃) for methyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).

- IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br stretch at ~560 cm⁻¹.

- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z ≈ 285–290) .

Q. How can the solubility and stability of this compound be determined for experimental applications?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is evaluated using TGA (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower LUMO energy (~-1.5 eV) indicates electrophilic reactivity at the carbonyl group. Molecular docking (AutoDock Vina) predicts interactions with enzymes like hydrolases .

Q. What strategies resolve contradictions in crystallographic data for brominated aromatic esters?

- Methodological Answer : For disordered crystal structures, employ SHELXL refinement with TWIN and BASF commands. High-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters improve accuracy. Validate using R-factor convergence (<5%) and residual electron density maps .

Q. How does steric hindrance from the 2-methyl group influence reaction pathways in cross-coupling reactions?

- Methodological Answer : Compare Suzuki-Miyaura coupling rates with/without the methyl group via kinetic studies (GC-MS monitoring). Steric effects reduce reaction rates (k ~10⁻³ s⁻¹ vs. 10⁻² s⁻¹ for unsubstituted analogs). Use DFT to map transition-state geometries .

Q. What advanced techniques characterize thermal decomposition mechanisms of this compound?

- Methodological Answer : Perform TGA-FTIR coupled analysis to identify gaseous decomposition products (e.g., CO₂ at 2350 cm⁻¹, HBr at 700 cm⁻¹). Kinetic parameters (activation energy via Kissinger method) reveal decomposition pathways .

Q. How can NMR spectral assignments distinguish between regioisomers of brominated benzoylformate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。